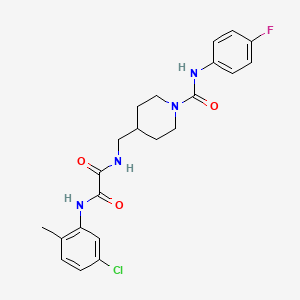

N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a chloro-methylphenyl group, a fluorophenyl group, and a piperidinyl group, all connected by an oxalamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of both electron-donating (methyl, amino) and electron-withdrawing (chloro, fluoro, carbonyl) groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the carbonyl groups in the oxalamide moiety could potentially undergo reactions with nucleophiles, while the chloro and fluoro groups on the phenyl rings could potentially be substituted under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Scientific Research Applications

Disposition and Metabolism of Compounds

- The study by Renzulli et al. (2011) on SB-649868, an orexin 1 and 2 receptor antagonist, details the disposition and metabolism of a compound with a complex structure, including its elimination pathways and the characterization of its metabolites. Although not the same compound, understanding the metabolism of structurally complex compounds can provide insights into potential pharmacokinetic behaviors of N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide (Renzulli et al., 2011).

Pharmacokinetic Study of Oral Compounds

- Chu et al. (2004) conducted a phase I and pharmacokinetic study of S-1, an oral fluoropyrimidine, in patients with advanced malignancies, providing valuable information on the pharmacokinetic profiles of oral therapeutic agents and their metabolites. Such studies can inform the development and clinical application of new compounds (Chu et al., 2004).

Neurotoxicity and Occupational Health Risks

- A study on the neurologic illness associated with occupational exposure to 1-bromopropane highlights the importance of understanding the health risks associated with exposure to chemical compounds, which can be relevant for safety assessments of new compounds (MMWR. Morbidity and mortality weekly report, 2008).

Phase I Study of Combination Therapy

- Yamada et al. (2003) explored the combination of irinotecan and S-1 in patients with gastric cancer, demonstrating how combination therapies can be evaluated for safety, efficacy, and pharmacokinetics. This approach can be applied to research involving new compounds in oncology (Yamada et al., 2003).

Future Directions

properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-14-2-3-16(23)12-19(14)27-21(30)20(29)25-13-15-8-10-28(11-9-15)22(31)26-18-6-4-17(24)5-7-18/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)(H,26,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRMJMYQGDKTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)

![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)